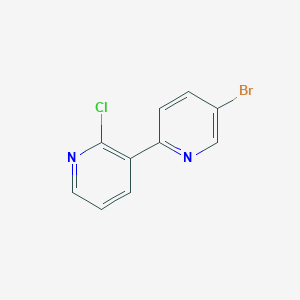
5-Bromo-2'-chloro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-chloro-2,3’-bipyridine is a heterocyclic organic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol . It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2’-chloro-2,3’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2’-chloro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another.
Coupling Reactions: These include Suzuki and Stille couplings, which form carbon-carbon bonds between the bipyridine and other aromatic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the nitrogen atoms in the pyridine rings, affecting the compound’s electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a phenylboronic acid would yield a bipyridine derivative with a phenyl group attached to one of the pyridine rings .
Applications De Recherche Scientifique
5-Bromo-2’-chloro-2,3’-bipyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-2’-chloro-2,3’-bipyridine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability . In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,2’-bipyridine: Similar in structure but lacks the chlorine atom.
5,5’-Dibromo-2,2’-bipyridine: Contains two bromine atoms instead of one bromine and one chlorine.
2,2’-Bipyridine: The parent compound without any halogen substitutions.
Uniqueness
5-Bromo-2’-chloro-2,3’-bipyridine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions .
Propriétés
Numéro CAS |
942205-99-4 |
|---|---|
Formule moléculaire |
C10H6BrClN2 |
Poids moléculaire |
269.52 g/mol |
Nom IUPAC |
3-(5-bromopyridin-2-yl)-2-chloropyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
Clé InChI |
IDLUBXMKPAIZQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)



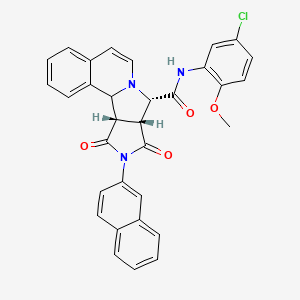
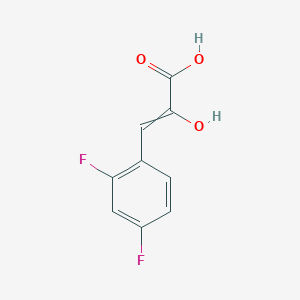
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)
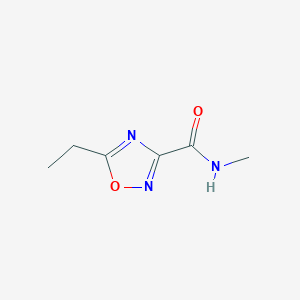
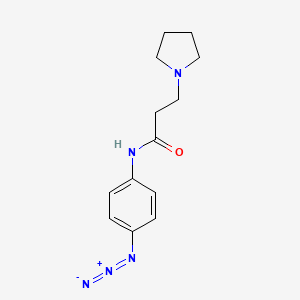
![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
